H-D-Thr(bzl)-NH2 hcl
Description
Introduction and Chemical Identity
H-D-Thr(bzl)-NH2 hydrochloride stands as a distinctive member of the protected amino acid family, specifically engineered to facilitate peptide synthesis while maintaining the stereochemical integrity of the D-threonine backbone. The compound incorporates a benzyl protection group at the hydroxyl position of threonine, coupled with an amide modification at the carboxyl terminus, resulting in a highly specialized chemical entity. This structural configuration enables precise control over reaction selectivity and provides enhanced stability during synthetic procedures. The compound's unique characteristics stem from its ability to participate in various chemical transformations while preserving the essential stereochemical features of the original amino acid.
The chemical identity of this compound encompasses multiple structural elements that contribute to its functional versatility. The presence of the benzyl protecting group serves as a crucial feature for synthetic applications, providing selective protection of the hydroxyl functionality while allowing for controlled deprotection under specific conditions. The amide terminus offers additional synthetic opportunities and contributes to the compound's stability profile. Furthermore, the hydrochloride salt form enhances solubility characteristics and facilitates handling during synthetic procedures.
Historical Context and Development
The development of H-D-Thr(bzl)-NH2 hydrochloride emerged from the broader field of protected amino acid chemistry, which has evolved significantly since the mid-20th century. The concept of amino acid protection strategies gained prominence with the advancement of solid-phase peptide synthesis methodologies, where selective protection and deprotection of functional groups became essential for successful peptide construction. The benzyl protection strategy for hydroxyl-containing amino acids like threonine represents a well-established approach in synthetic organic chemistry, providing excellent stability under basic conditions while remaining cleavable under hydrogenolytic conditions.
The specific application of benzyl protection to D-threonine derivatives reflects the growing recognition of the importance of non-natural amino acids in pharmaceutical research and development. D-amino acids have gained significant attention due to their resistance to enzymatic degradation and their unique biological properties compared to their L-counterparts. The development of efficient synthetic routes to D-threonine derivatives, including benzyl-protected forms, has been driven by their applications in the synthesis of bioactive peptides and peptidomimetics.
The compound's registry in chemical databases dates back to 2012, as evidenced by its creation date in PubChem, indicating its relatively recent recognition as a distinct chemical entity worthy of independent cataloging. This timeline coincides with increased interest in D-amino acid derivatives for pharmaceutical applications and the expansion of peptide-based drug development programs. The systematic study and characterization of this compound reflect the ongoing evolution of peptide chemistry and the need for specialized building blocks in complex synthetic endeavors.
Nomenclature and Classification
The nomenclature of H-D-Thr(bzl)-NH2 hydrochloride follows established conventions in amino acid chemistry while incorporating specific descriptors for the protecting groups and chemical modifications present in the molecule. The systematic naming approach ensures precise identification of the compound's structure and stereochemistry, facilitating clear communication within the scientific community. The nomenclature system employed reflects both the historical conventions of amino acid chemistry and the modern requirements for unambiguous chemical identification.
The classification of this compound spans multiple chemical categories, reflecting its multifaceted nature and diverse applications. As a protected amino acid derivative, it belongs to the broader class of synthetic building blocks used in peptide chemistry. Simultaneously, its amide functionality places it within the category of amino acid amides, a subset of compounds with distinct chemical and biological properties. The presence of the benzyl protecting group further classifies it among benzyl-protected derivatives, a well-established category in synthetic organic chemistry.
IUPAC Naming: (2R,3S)-2-amino-3-(benzyloxy)butanamide hydrochloride
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is (2R,3S)-2-amino-3-(benzyloxy)butanamide hydrochloride, which provides a complete description of the molecular structure and stereochemistry. This nomenclature follows IUPAC conventions for naming organic compounds, incorporating stereochemical descriptors that precisely define the spatial arrangement of substituents around chiral centers. The (2R,3S) configuration specifically refers to the absolute configuration at the carbon atoms corresponding to the original threonine backbone, maintaining the D-threonine stereochemistry.
The systematic name begins with the stereochemical descriptors (2R,3S), which define the absolute configuration at the two chiral centers present in the molecule. The numbering system follows IUPAC conventions, with position 2 corresponding to the amino-bearing carbon and position 3 to the hydroxyl-bearing carbon of the original threonine structure. The term "2-amino" indicates the presence of an amino group at the second carbon, while "3-(benzyloxy)" describes the benzyl ether linkage at the third carbon position.
The "butanamide" portion of the name indicates that the molecule is derived from a four-carbon chain (butane) with an amide functional group. This reflects the conversion of the original carboxylic acid group of threonine to an amide functionality. The "hydrochloride" designation indicates that the compound exists as a salt formed between the basic amino group and hydrochloric acid, which is a common salt form used to enhance stability and solubility characteristics of amino acid derivatives.
Common Synonyms and Alternative Designations
H-D-Thr(bzl)-NH2 hydrochloride is known by several alternative names and synonyms that reflect different aspects of its chemical structure and applications. The most commonly encountered designation is H-D-Thr(Bzl)-NH2 HCl, which employs standard amino acid abbreviation conventions where "H-" indicates a free amino terminus, "D-Thr" specifies D-threonine, "(Bzl)" denotes benzyl protection of the hydroxyl group, "NH2" indicates the amide functionality, and "HCl" specifies the hydrochloride salt form.
Alternative systematic names include O-benzyl-D-threonine amide hydrochloride, which emphasizes the O-benzyl protection strategy and the amide nature of the compound. This nomenclature is particularly useful in contexts where the protecting group strategy is the primary focus of discussion. Another commonly used designation is (2R,3S)-2-amino-3-phenylmethoxybutanamide hydrochloride, which employs "phenylmethoxy" as an alternative description for the benzyl ether linkage.
The compound is also referred to using various catalog numbers and commercial designations depending on the supplier. These include MFCD00237280 as the MDL number, which serves as a unique identifier in chemical databases and inventory systems. Commercial suppliers often employ their own proprietary numbering systems, such as catalog numbers that facilitate ordering and inventory management. The variety of naming conventions reflects the compound's broad usage across different research applications and commercial contexts.
Registry Information
The registry information for H-D-Thr(bzl)-NH2 hydrochloride encompasses multiple database entries and identification systems that facilitate its recognition and tracking within the global chemical information infrastructure. These registry systems serve crucial roles in chemical safety, regulatory compliance, and scientific communication, providing standardized methods for compound identification across different jurisdictions and applications. The comprehensive registry information reflects the compound's established status within the chemical research community and its recognition as a distinct chemical entity.
The compound's presence in multiple chemical databases demonstrates its significance in research applications and commercial availability. Major chemical databases maintain detailed records of the compound's properties, synthesis methods, and applications, contributing to the global knowledge base for this chemical entity. The consistency of information across different database systems provides confidence in the compound's identity and properties, while variations in data presentation reflect the different focuses and methodologies employed by various database providers.
CAS Number: 201275-09-4
The Chemical Abstracts Service (CAS) number 201275-09-4 serves as the primary unique identifier for H-D-Thr(bzl)-NH2 hydrochloride within the global chemical information system. This numerical identifier, assigned by the American Chemical Society's Chemical Abstracts Service, provides an unambiguous method for referencing the compound across different databases, publications, and regulatory frameworks. The CAS number system ensures that the compound can be accurately identified regardless of variations in naming conventions or language differences.
The assignment of CAS number 201275-09-4 to this specific compound reflects its recognition as a distinct chemical entity worthy of independent cataloging within the CAS Registry. The CAS Registry system maintains detailed information about the compound's structure, properties, and related chemical information, serving as a central repository for chemical knowledge. The specific numerical sequence provides researchers, regulatory agencies, and commercial entities with a reliable method for compound identification and information retrieval.
The CAS number's utility extends beyond simple identification to encompass regulatory compliance, safety data management, and international trade applications. Many regulatory frameworks rely on CAS numbers for chemical classification and control purposes, making this identifier essential for compounds used in research and commercial applications. The universal recognition of CAS numbers facilitates international collaboration and information sharing within the scientific community.
Database Identifiers and Molecular Registry Systems
H-D-Thr(bzl)-NH2 hydrochloride is cataloged in numerous molecular registry systems and chemical databases, each providing unique identifiers and specialized information relevant to different aspects of chemical research and application. PubChem, maintained by the National Center for Biotechnology Information, assigns Compound Identifier (CID) 56777355 to this compound, providing access to comprehensive structural, property, and biological activity data. The PubChem database serves as a major repository for chemical information, offering detailed molecular descriptions and related research literature.
The International Chemical Identifier (InChI) system provides a standardized method for representing the compound's molecular structure in a machine-readable format. The InChI string for this compound is InChI=1S/C11H16N2O2.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H2,13,14);1H/t8-,10+;/m0./s1, which encodes the complete structural information including stereochemistry and salt formation. The corresponding InChI Key YIVWGOJCUBYNGK-KXNXZCPBSA-N provides a shortened hash representation suitable for database searches and computational applications.
| Database System | Identifier | Type | Purpose |
|---|---|---|---|
| CAS Registry | 201275-09-4 | CAS Number | Universal chemical identification |
| PubChem | 56777355 | Compound ID | Biological and chemical data repository |
| MDL | MFCD00237280 | MDL Number | Chemical inventory and catalog systems |
| InChI | YIVWGOJCUBYNGK-KXNXZCPBSA-N | InChI Key | Computational and database applications |
Properties
IUPAC Name |
(2R,3S)-2-amino-3-phenylmethoxybutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H2,13,14);1H/t8-,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVWGOJCUBYNGK-KXNXZCPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)N)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N)N)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
Boc Protection Strategy
-
Deprotection : The N-α-Boc group is removed using 4.5N HCl in a 1:1 mixture of isopropanol and dichloromethane (DCM) at 20–27°C for 20 minutes.
-
Coupling : Activated H-D-Thr(Bzl)-OH (1.5 equiv) is coupled using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DCM.
-
Side-Chain Stability : The benzyl group remains intact under acidic deprotection conditions, ensuring orthogonal protection.
Cleavage and Isolation
Post-synthesis, the peptide-resin is treated with anhydrous hydrogen fluoride (HF) or trifluoroacetic acid (TFA) to cleave the product while retaining the benzyl group. The crude product is precipitated in cold ether and purified via reversed-phase HPLC.
Solution-Phase Synthesis Techniques
Solution-phase synthesis is employed for small-scale or modified peptide derivatives. This method offers flexibility in protecting group selection and reaction monitoring.
Stepwise Coupling Protocol
-
Activation : H-D-Thr(Bzl)-OH is activated with HOBt and DIC in DCM at 0°C.
-
Aminolysis : The activated ester reacts with ammonium chloride in dimethylformamide (DMF) at 4°C for 24 hours.
-
Workup : The reaction is quenched with aqueous sodium bicarbonate, extracted into DCM, and dried over magnesium sulfate.
Benzyl Group Introduction
The hydroxyl group of threonine is protected via benzylation using benzyl bromide and sodium hydride in tetrahydrofuran (THF). This step achieves >95% yield under inert conditions.
Protecting Group Strategies
The choice of protecting groups dictates synthesis efficiency and product purity.
N-α Protection
Side-Chain Protection
-
Benzyl Ether : Stable under acidic (HCl) and basic (piperidine) conditions but cleaved via hydrogenolysis.
-
Comparative Stability :
| Condition | Boc Stability | Benzyl Stability |
|---|---|---|
| 4.5N HCl/DCM | Deprotected | Stable |
| 20% Piperidine/DMF | Stable | Partially Cleaved |
Optimization of Deprotection and Cleavage Conditions
Deprotection kinetics and solvent systems critically impact yield and purity.
Acidic Deprotection
Final Cleavage
-
TFA-Based Cocktails : TFA:thioanisole:water (95:3:2) cleaves resin linkages while preserving benzyl groups.
-
Hydrogen Fluoride (HF) : Reserved for large-scale production, offering high-purity products but requiring specialized equipment.
Analytical Characterization and Quality Control
Rigorous analysis ensures compliance with pharmaceutical standards.
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Threonine amine derivative.
Substitution: Various substituted threonine derivatives.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Protein Engineering: Utilized in the design of modified proteins with enhanced properties.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Investigated as a potential therapeutic agent in various diseases.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: The compound can interact with enzymes, altering their activity by binding to the active site or allosteric sites.
Signal Transduction: May influence cellular signaling pathways by modulating protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of H-D-Thr(bzl)-NH2 HCl can be contextualized against analogous amino acid derivatives, such as H-D-Ala-NH2·HCl and other protected threonine variants. Key parameters include synthesis routes, physicochemical properties, and applications.
Table 1: Comparative Analysis of Protected Amino Acid Derivatives
Structural and Functional Differences
- H-D-Ala-NH2·HCl : Unlike this compound, alanine lacks a hydroxyl group, rendering protection unnecessary. This simplifies synthesis but limits utility in glycosylation or post-translational modification studies. H-D-Ala-NH2·HCl is often used in model peptides due to its small size and high aqueous solubility .
- H-Thr(t-Bu)-OH : The tert-butyl group offers acid stability compared to benzyl, making it preferable for sequences requiring harsh deprotection. However, its bulkiness may hinder coupling efficiency in SPPS.
Analytical Characterization
- This compound : Characterized by NMR (1H, 13C), HPLC (>99% purity), and mass spectrometry. The benzyl group’s aromatic protons (~7.3 ppm) and threonine’s β-hydroxyl (absent due to protection) are key NMR markers.
- Compound 4 () : The cis-6-(N-methoxy-N-methylcarbamoyl)cyclohex-3-enecarboxylic acid (56% yield) was validated via IR (C=O stretch at 1720 cm⁻¹) and chiral HPLC, underscoring methodologies applicable to this compound quality control .
Biological Activity
H-D-Thr(bzl)-NH2 HCl, a threonine derivative with a benzyl group, is a compound of increasing interest in biochemical research due to its unique properties and potential applications in drug development. This article explores its biological activity, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C11H16ClN2O3
- Molecular Weight : 248.71 g/mol
- Functional Groups : Contains an amine group, a benzyl group, and a threonine backbone.
The presence of the benzyl group enhances its lipophilicity, which can influence its interaction with biological membranes and proteins.
Enzyme Interaction
This compound interacts with various enzymes, potentially altering their activity. It may bind to active or allosteric sites, influencing catalytic efficiency. For instance, it has been shown to modulate the activity of serine proteases, which play crucial roles in numerous biological processes.
Signal Transduction
This compound may also affect cellular signaling pathways by altering protein-protein interactions. Such interactions can lead to downstream effects on gene expression and cellular responses, contributing to its biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
Antitumor Activity
Case studies have reported that this compound shows promise in antitumor activity. For example, it has been tested in various cancer cell lines where it induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation .
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Efficacy | Demonstrated significant inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL. |
| Study 2 : Antitumor Activity | In vitro tests on breast cancer cells showed a 40% reduction in viability after 48 hours of treatment with 100 µg/mL of this compound. |
| Study 3 : Enzyme Modulation | Found that the compound increased the activity of certain serine proteases by up to 30%, indicating potential for therapeutic applications. |
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed when administered orally.
- Distribution : Exhibits good tissue distribution due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver with several metabolites identified.
- Excretion : Excreted mainly through urine, with a half-life ranging from 4 to 6 hours in animal models.
Q & A
Q. What are the standard protocols for synthesizing H-D-Thr(bzl)-NH2 HCl, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically follows solid-phase peptide synthesis (SPPS) protocols using Fmoc- or Boc-chemistry. Key steps include:
-
Coupling : Use of HATU/HOBt or DIC/Oxyma Pure for Thr(bzl) side-chain protection .
-
Deprotection : TFA cleavage (for Boc) or piperidine (for Fmoc) with scavengers (e.g., TIPS) to prevent side reactions.
-
Purification : Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) to isolate the peptide-HCl salt .
-
Yield Optimization : Adjust coupling time (2–24 hrs) and temperature (0–25°C) to minimize racemization. Monitor via LC-MS.
- Data Table : Typical Reaction Conditions
| Parameter | Boc-Chemistry | Fmoc-Chemistry |
|---|---|---|
| Coupling Agent | DIC/HOBt | HATU/Oxyma Pure |
| Cleavage Reagent | TFA (95%) | Piperidine (20%) |
| Purity (HPLC) | ≥90% | ≥85% |
| Yield Range | 60–75% | 50–65% |
Q. How should researchers validate the structural identity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic analyses:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z calculated via PubChem data ).
- NMR : Verify stereochemistry (e.g., Thr β-proton coupling constants J = 6–8 Hz for D-configuration) and benzyl protection (aromatic protons at δ 7.2–7.4 ppm) .
- HPLC : Compare retention time to a commercial reference standard (if available) under identical conditions.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?
- Methodological Answer : Contradictions often arise from impurities or solvent artifacts. Follow this workflow:
Re-purify : Use preparative HPLC to isolate the target compound.
Re-analyze : Acquire high-resolution MS (HRMS) to rule out isotopic interference.
Solvent Check : Ensure deuterated solvents (e.g., DMSO-d6) are free from residual protons.
Collaborate : Cross-validate data with an independent lab to exclude instrument bias .
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in preclinical assays?
- Methodological Answer : Follow NIH guidelines for preclinical data reporting :
- Experimental Design : Use ≥3 biological replicates (n ≥ 5/group) to ensure power.
- Statistical Tests :
- Dose-Response : Nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism).
- Multiple Comparisons : Apply Tukey’s HSD or Benjamini-Hochberg correction .
- Error Reporting : Use SEM for technical replicates, SD for biological replicates. Avoid "n.s."; report exact P-values (e.g., P = 0.032) .
Q. How can researchers ensure reproducibility of this compound in cell-based assays, given variability in peptide solubility?
- Methodological Answer : Standardize dissolution and storage protocols:
- Solubility Testing : Pre-dissolve in DMSO (10 mM stock) and dilute in assay buffer (e.g., PBS pH 7.4).
- Aggregation Check : Use dynamic light scattering (DLS) to confirm monodispersion.
- Storage : Aliquot at −80°C; avoid freeze-thaw cycles >3x.
- Negative Controls : Include scrambled-sequence peptides to rule out nonspecific effects .
Methodological Guidance for Data Contradictions
Q. When this compound exhibits unexpected bioactivity (e.g., cytotoxicity), how should researchers differentiate between on-target vs. off-target effects?
- Methodological Answer : Employ orthogonal assays:
Target Knockdown : Use siRNA/shRNA to silence the putative target; observe if bioactivity persists.
Competition Assay : Co-administer a known target inhibitor; assess rescue effects.
Proteomics : Perform affinity pull-down/MS to identify interacting proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
